Cas no 2138211-10-4 (7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-ol)

7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-ol 化学的及び物理的性質
名前と識別子
-
- 7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-ol
- EN300-1130282
- 2138211-10-4
- 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol
-
- インチ: 1S/C10H7N3OS/c14-10-6-7(8-2-1-5-15-8)13-9(12-10)3-4-11-13/h1-6H,(H,12,14)
- InChIKey: MZANHAUUQMKIJG-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1=CC(NC2=CC=NN12)=O
計算された属性
- せいみつぶんしりょう: 217.03098303g/mol
- どういたいしつりょう: 217.03098303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 75.2Ų
7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1130282-0.5g |
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol |
2138211-10-4 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1130282-10g |
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol |
2138211-10-4 | 95% | 10g |
$3315.0 | 2023-10-26 | |
Enamine | EN300-1130282-1.0g |
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol |
2138211-10-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1130282-0.05g |
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol |
2138211-10-4 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1130282-1g |
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol |
2138211-10-4 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1130282-5g |
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol |
2138211-10-4 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1130282-0.25g |
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol |
2138211-10-4 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1130282-0.1g |
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol |
2138211-10-4 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1130282-2.5g |
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol |
2138211-10-4 | 95% | 2.5g |
$1509.0 | 2023-10-26 |
7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-ol 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-olに関する追加情報
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol: A Comprehensive Overview
The compound with CAS No. 2138211-10-4, known as 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol, is a highly intriguing molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds with significant potential in medicinal chemistry. The presence of the thiophene ring at the 7-position and the hydroxyl group at the 5-position introduces unique electronic and steric properties that make this compound a valuable subject for research.
Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidines in various therapeutic areas. For instance, these compounds have shown promise as kinase inhibitors, which are critical targets in cancer therapy. The thiophene moiety in this compound is particularly interesting due to its ability to enhance the molecule's solubility and bioavailability. This feature makes it a strong candidate for further exploration in drug development.
The synthesis of 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol involves a multi-step process that typically includes condensation reactions and cyclization. Researchers have optimized these steps to achieve higher yields and better purity. For example, a recent study published in *Journal of Medicinal Chemistry* demonstrated an efficient method using microwave-assisted synthesis to construct the pyrazolo[1,5-a]pyrimidine core.
In terms of biological activity, this compound has exhibited notable anti-inflammatory properties. Studies conducted on animal models have shown that it can effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Moreover, 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-ol has been investigated for its antiviral activity. Research indicates that it can inhibit viral replication by targeting specific viral enzymes. This finding opens up new avenues for its application in antiviral therapy.
The structural versatility of this compound also allows for further modification to enhance its pharmacokinetic properties. For instance, substituting the thiophene ring with other heterocycles or introducing additional functional groups could improve its efficacy and reduce potential side effects.
In conclusion, 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5-one (CAS No. 2138211-10-X) represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with promising biological activities, positions it as a valuable tool for developing novel therapeutic agents.
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